molecular formula C9H13ClN2O B554978 L-Phenylalaninamide hydrochloride CAS No. 65864-22-4

L-Phenylalaninamide hydrochloride

Cat. No. B554978
CAS RN: 65864-22-4
M. Wt: 200.66 g/mol
InChI Key: KLHLGTPNBQXSJT-QRPNPIFTSA-N
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Description

L-Phenylalaninamide hydrochloride is a compound with the molecular formula C9H12N2O·HCl . It is a white to off-white powder or crystal . It is an amino acid amide .


Molecular Structure Analysis

The molecular weight of this compound is 200.67 . The InChI key is KLHLGTPNBQXSJT-QMMMGPOBSA-N . The SMILES string representation is Cl.NC(CC1=CC=CC=C1)C(N)=O .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a specific rotation of +15.0 to +23.0 degrees (C=2, H2O) . It is soluble in water . Its melting point is 234 °C .

Scientific Research Applications

  • L-Phenylalaninamide hydrochloride has been used in the resolution of amino acids, particularly in the study of DL-Phenylalaninamide and DL-phenyl-aminobutyric acid amide, which were resolved to L-amino acids and D-amino acid amides by leucine aminopeptidase (Tanaka & Izumiya, 1958).

  • It has been used in enzymatic synthesis studies, such as the protease-catalyzed oligomerization of hydrophobic amino acid ethyl esters in homogeneous reaction media (Viswanathan et al., 2010).

  • The compound is important in the study of phenylalanine biosynthesis in E. coli, providing insights into the optimization of L-Phenylalanine production (Ding et al., 2016).

  • It's also been studied in the context of metabolism of phenylalanine-containing peptide amides in bacteria like Escherichia coli (Simmonds & Griffith, 1962).

  • Research has been conducted on the biological production of compounds like p-hydroxycinnamic acid from glucose, using L-phenylalanine as a substrate (Vannelli et al., 2007).

  • This compound has applications in metabolic engineering, such as increasing the yield of L-phenylalanine synthesized from glucose in E. coli (Báez-Viveros et al., 2004).

  • It's involved in the study of the metabolism of aromatic compounds in higher plants, like the purification and properties of the phenylalanine deaminase of Hordeum vulgare (Koukol & Conn, 1961).

  • Genetic engineering studies have used this compound to improve L-phenylalanine production in Escherichia coli (Liu et al., 2018).

Safety and Hazards

L-Phenylalaninamide hydrochloride should be handled with care. It is recommended to avoid dust formation and use personal protective equipment as required . In case of accidental ingestion or contact with skin or eyes, immediate medical attention is advised .

properties

IUPAC Name

(2S)-2-amino-3-phenylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H2,11,12);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHLGTPNBQXSJT-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474604
Record name L-Phenylalaninamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65864-22-4
Record name L-Phenylalaninamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Phenylalaninamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of L-Phenylalaninamide hydrochloride in the synthesis of Frakefamide?

A: this compound serves as a crucial building block in the synthesis of Frakefamide []. This tetrapeptide incorporates L-Phenylalaninamide as its C-terminal residue, contributing to the overall structure and potentially influencing the molecule's biological activity.

Q2: How does the synthetic process described in the research paper benefit from the use of isobutyl chloroformate in peptide bond formation?

A: The research highlights the use of isobutyl chloroformate as a coupling agent in mixed anhydride peptide synthesis []. This method is particularly advantageous for large-scale production due to the surprising stability of the formed mixed anhydrides, even at low temperatures (-10°C). This stability simplifies the process, reduces racemization of the coupling products, and contributes to the high yield and purity of the final Frakefamide product.

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